2-[[2-(Boc-amino)-4-pyridyl]methyl]isoindoline-1,3-dione

Purity specification Quality control Procurement differentiation

Streamline synthesis of N-(2-aminopyridin-4-ylmethyl) derivatives for NCX inhibitor (IC₅₀ 0.12 μM) and PROTAC programs. This dual-protected intermediate eliminates separate CRBN ligand preparation. • Orthogonal deprotection: Boc removal (89-94% yield) enables amine conjugation; phthalimide serves as CRBN ligand precursor. • Reduces PROTAC assembly by 1-2 steps vs. pomalidomide-based routes. • Hydrazinolysis cleaves phthalimide to reveal primary amine for alternative vectors.

Molecular Formula C19H19N3O4
Molecular Weight 353.4 g/mol
Cat. No. B12281454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[[2-(Boc-amino)-4-pyridyl]methyl]isoindoline-1,3-dione
Molecular FormulaC19H19N3O4
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NC=CC(=C1)CN2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C19H19N3O4/c1-19(2,3)26-18(25)21-15-10-12(8-9-20-15)11-22-16(23)13-6-4-5-7-14(13)17(22)24/h4-10H,11H2,1-3H3,(H,20,21,25)
InChIKeyZOFQHMTVTRAVDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-amino Pyridylmethyl Phthalimide: Structural and Procurement Baseline


2-[[2-(Boc-amino)-4-pyridyl]methyl]isoindoline-1,3-dione (CAS 639091-77-3) belongs to the N-substituted isoindoline-1,3-dione (phthalimide) class, bearing a Boc-protected 2-aminopyridine moiety connected via a methylene linker at the pyridine 4-position [1]. The molecular formula is C19H19N3O4 with a molecular weight of 353.37 g/mol . The compound is primarily utilized as a protected synthetic intermediate in medicinal chemistry programs, most notably validated as a key building block in the discovery of orally bioavailable sodium-calcium exchanger (NCX) inhibitors [2].

Selection Context
Protected synthetic intermediate for medicinal chemistry programs
Workflow Fit
Boc-protected 2-aminopyridine scaffold with pre-installed phthalimide for orthogonal deprotection strategies
Validated Context
Key building block in published NCX inhibitor discovery route

Why Analogs Fall Short in Regioselective Synthesis


Simple substitution of 2-[[2-(Boc-amino)-4-pyridyl]methyl]isoindoline-1,3-dione with positional isomers such as the 3-pyridyl or 4-pyridyl analogs (CAS 34403-38-8 and 34403-39-9, respectively) results in loss of the Boc-protected 2-amino substituent, eliminating the ability to perform orthogonal, traceless deprotection for subsequent N-functionalization . Replacing this intermediate with the non-phthalimide precursor 2-(Boc-amino)-4-(aminomethyl)pyridine (CAS 639091-78-4) forfeits the pre-installed phthalimide moiety, necessitating an additional synthetic step and reducing overall yield . The unique combination of a 4-position methylene-linked phthalimide and a 2-position Boc-protected amine on the pyridine ring enables a specific vector geometry that was directly exploited in the discovery of reverse-mode NCX inhibitors, where the deprotected 2-aminopyridine motif proved critical for potency (IC50 = 0.12 μM for lead compound 23h) [1].

Positional Isomers
3-pyridyl or 4-pyridyl analogs lack the Boc-protected 2-amino handle, preventing orthogonal deprotection and subsequent N-functionalization.
Deprotected Precursor
Non-phthalimide precursor (CAS 639091-78-4) requires an additional phthalimide installation step, reducing overall synthetic yield.
Vector Geometry
The specific 2,4-disubstitution pattern on pyridine is critical for the reported NCX inhibitor pharmacophore; simpler analogs may not replicate the scaffold geometry.

Quantitative Differentiation Evidence


Higher Purity vs. Closest Commercial Analogs

The target compound is available with purity specifications of up to 98% (CAS 639091-77-3, Leyan catalog) , compared to 95% for the closest commercially available positional isomer 2-(pyridin-3-ylmethyl)isoindoline-1,3-dione (CAS 34403-38-8, Bidepharm) and 95% for 2-(pyridin-4-ylmethyl)isoindoline-1,3-dione (CAS 34403-39-9, multiple vendors) . The 3-percentage-point purity differential reduces the burden of impurity-related side products in multi-step syntheses where high intermediate purity is critical for downstream coupling efficiency.

Purity Specification
Specification review
98% vs. 95% (positional isomers)
Reported higher purity may reduce pre-use repurification needs.
Vendor batch analysis; purity basis may vary.
Purity specification Quality control Procurement differentiation

Validated NCX Inhibitor Intermediate

This compound was explicitly utilized as a synthetic intermediate by Kuramochi et al. (2005) in the synthesis of N-(2-aminopyridin-4-ylmethyl)nicotinamide derivatives, leading to the discovery of compound 23h (YM-281956) with an IC50 of 0.12 μM against reverse-mode NCX [1]. The lead compound 23h demonstrated greater potency than the reference inhibitor SEA0400 in the same assay system, and the Boc-protected phthalimide intermediate was essential for installing the 2-aminopyridine pharmacophore after deprotection [1]. By contrast, the simpler 2-(pyridin-3-ylmethyl)isoindoline-1,3-dione and 2-(pyridin-4-ylmethyl)isoindoline-1,3-dione analogs lack the Boc-protected amino handle and have no documented use in published NCX inhibitor synthesis .

Synthetic Validation
Head-to-head
Validated route to NCX inhibitor (IC50 = 0.12 μM)
Supports adoption of a published synthetic route for NCX-targeting programs.
Assay context: reverse-mode NCX in CCL39 cells.
NCX inhibitor Drug discovery intermediate Synthetic validation

Optimized Physicochemical Profile

The target compound exhibits a computed LogP (XLogP3) of 2.2 [1] and a topological polar surface area (TPSA) of 88.6 Ų , with 1 hydrogen bond donor and 5 hydrogen bond acceptors [1]. In comparison, the unprotected positional isomer 2-(pyridin-3-ylmethyl)isoindoline-1,3-dione (MW 238.24) has lower molecular complexity and no computed LogP data readily available, while 2-(pyridin-4-ylmethyl)isoindoline-1,3-dione (MW 238.24) lacks the Boc group entirely and is reported as a dihydrate form (CAS 1211085-34-5) , introducing variable hydration states that complicate stoichiometric calculations. The Boc group in the target compound increases chromatographic retention, facilitating purification monitoring by TLC and HPLC, whereas the simpler analogs elute more rapidly under reversed-phase conditions.

Physicochemical Profile
Class-level
LogP 2.2, TPSA 88.6 Ų
Distinct lipophilicity and TPSA support predictable reversed-phase purification.
Computed properties (XLogP3); experimental confirmation pending.
LogP Lipophilicity Chromatographic behavior TPSA

Orthogonal Boc/Phthalimide Deprotection Strategy

The target compound presents two distinctively addressable protected nitrogen functionalities: the Boc-carbamate on the pyridine 2-position (cleavable under acidic conditions: TFA/CH2Cl2 or HCl/dioxane) and the phthalimide nitrogen (cleavable via hydrazinolysis with H2N-NH2·H2O in MeOH/THF) [1]. This orthogonal protection strategy was demonstrated in the Kuramochi et al. synthesis where Boc deprotection of the intermediate liberated the critical 2-aminopyridine moiety for subsequent nicotinamide coupling [2]. In contrast, the deprotected precursor 2-(Boc-amino)-4-(aminomethyl)pyridine (CAS 639091-78-4) contains a free primary amine that requires selective protection before phthalimide installation, adding one synthetic step and reducing overall atom economy . The phthalimide group itself serves as a latent primary amine (via Gabriel synthesis deprotection) or as a cereblon (CRBN) E3 ligase recognition element for PROTAC development [3].

Orthogonal Deprotection
Reported
Boc (acid-labile) + Phthalimide (hydrazine-labile)
Dual-handle strategy saves 1-2 steps vs. sequential protection routes.
Deprotection conditions from cited NCX synthesis.
Orthogonal protection Boc deprotection Phthalimide cleavage Synthetic strategy

Optimal Application Scenarios


2-Aminopyridine Bioactive Molecule Synthesis

This compound is the validated intermediate of choice for constructing N-(2-aminopyridin-4-ylmethyl)carboxamide or sulfonamide libraries targeting ion channels, kinases, or GPCRs where a free 2-aminopyridine is the pharmacophore. The Kuramochi et al. (2005) NCX inhibitor program provides a directly transferable synthetic protocol: Boc deprotection (50% TFA, TFE, DCM, 89-94% yield) liberates the 2-aminopyridine for subsequent acylation or reductive amination [1]. Researchers can adopt this route without de novo optimization.

PROTAC Degrader Assembly via Dual Handles

The orthogonal Boc and phthalimide groups endow this building block with dual synthetic utility for PROTAC development. The phthalimide moiety serves directly as a cereblon (CRBN) E3 ligase ligand precursor [2], while Boc deprotection at the pyridine 2-position generates a free amine for linker conjugation to the target-protein ligand. This avoids the need for separate CRBN ligand synthesis and subsequent coupling, reducing the PROTAC assembly sequence by 1-2 steps compared to starting from pomalidomide or thalidomide cores that require additional functionalization [2].

Gabriel Synthesis for Primary Amine Installation

The phthalimide group in this compound can be cleaved via hydrazinolysis (H2N-NH2·H2O, MeOH/THF) to reveal a primary amine at the methylene position [3], while the Boc group remains intact on the pyridine 2-position. This permits traceless conversion to a 4-(aminomethyl)pyridine scaffold with a protected 2-amino group, enabling subsequent selective functionalization at either nitrogen. In contrast, the non-phthalimide precursor 2-(Boc-amino)-4-(aminomethyl)pyridine (CAS 639091-78-4) presents both amines simultaneously, requiring chemoselective protection strategies that often proceed with lower yields .

Phthalimide-Based Fluorescent Probe Development

The phthalimide scaffold is recognized as a fluorescent chromophore, particularly when substituted with electron-donating groups [4]. The 2-aminopyridine moiety, after Boc deprotection, can act as an electron-donating group, potentially enhancing fluorescence quantum yield. This compound provides a modular entry point for synthesizing fluorescent probes where the pyridine nitrogen serves as a metal-coordination or pH-responsive site. The 2-(pyridin-3-yl) and 2-(pyridin-4-yl) analogs lack the amino substituent and therefore cannot access this enhanced fluorescence modality [4].

Application
Selection Property
Validation Focus
2-Aminopyridine Library Synthesis
Boc-protected 2-aminopyridine handle
Adopt published NCX inhibitor synthetic protocol; verify deprotection yield
PROTAC Degrader Assembly
Pre-installed phthalimide (CRBN ligand) + orthogonal amine
Confirm selective linker conjugation; assess ternary complex formation
Gabriel Amine Installation
Phthalimide as latent primary amine
Evaluate hydrazinolysis efficiency with Boc group retained
Fluorescent Probe Development
Phthalimide fluorophore with electron-donating substituent
Screen fluorescence enhancement after Boc deprotection

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